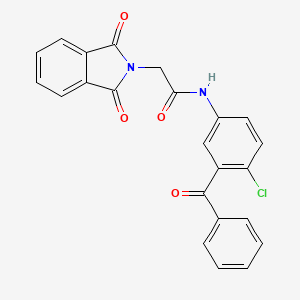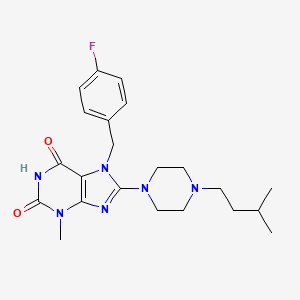
5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves a series of lithiation reactions . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A study by Bar & Martin (2021) details the synthesis of a closely related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, achieved through direct lithiations and bromination reactions. This demonstrates the potential for manipulating the thiophene-2-carboxamide structure for various scientific applications (Bar & Martin, 2021).
Facile Synthesis and DFT Calculations : Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showing the versatility of thiophene carboxamide derivatives. They also performed Density Functional Theory (DFT) calculations, indicating potential in electronic and optical properties research (Ahmad et al., 2021).
Synthesis and Computational Applications : A study by Kanwal et al. (2022) on pyrazole-thiophene-based amide derivatives highlights the synthesis of various derivatives and their physical properties, like non-linear optical (NLO) properties, emphasizing the potential of thiophene-2-carboxamide in materials science (Kanwal et al., 2022).
Medicinal Chemistry and Pharmacology
Anticancer Activity : Atta & Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, testing them for in vitro cytotoxicity against various cell lines. Their findings suggest potential applications in anticancer research (Atta & Abdel‐Latif, 2021).
Antibacterial and Antifungal Activity : Metal-based thiophene carboxamide-derived compounds were studied by Hanif et al. (2014) for their antibacterial and antifungal activity. This indicates the utility of these compounds in developing new antimicrobial agents (Hanif et al., 2014).
Material Science
Photostabilizers for Polyvinyl Chloride : Balakit et al. (2015) synthesized new thiophene derivatives and tested their efficacy as photostabilizers for poly(vinyl chloride), suggesting their role in material protection and enhancement (Balakit et al., 2015).
Environmental Applications : In 2020, a study was conducted on the use of 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide in CMC and Chitosan modifications for removing heavy metal ions from wastewater, highlighting its environmental application in water treatment (2020 study).
Mechanism of Action
Target of action
For example, some thiophene derivatives are known to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Many thiophene derivatives and anilides work by interacting with specific enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical pathways
Without specific information on “5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives and anilides can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of action
Thiophene derivatives and anilides can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by a variety of environmental factors. These can include factors such as temperature, pH, and the presence of other substances .
Future Directions
Thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . The development of new synthetic protocols for the synthesis of tetra-substituted thiophene derivatives, which promote a series of functionalizations, could streamline the synthesis of complex tetra-substituted thiophenes . This could lead to the discovery of new drugs and other applications in the future.
Biochemical Analysis
Biochemical Properties
5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, thiophene derivatives have been reported to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound can lead to gradual degradation, affecting its efficacy and potency. These temporal changes are crucial for understanding the compound’s long-term effects on cellular function and overall health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted through urine and feces. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion or active transport mechanisms, accumulating in target tissues where it exerts its biological effects. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it influences cellular activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular destinations, affecting its overall biological activity.
properties
IUPAC Name |
5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNOS/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHOCYAPGPTCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)
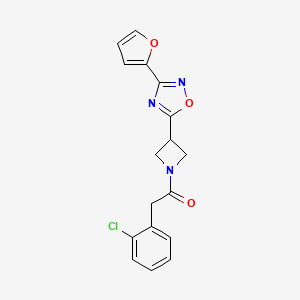

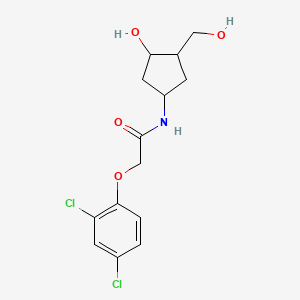
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)


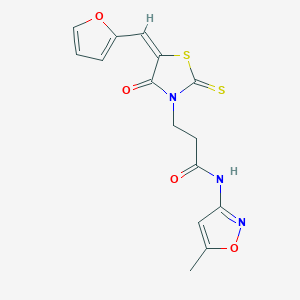

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)
